molecular formula C30H45N5O7S B554762 Z-Arg(Mtr)-OH.CHA CAS No. 80745-09-1

Z-Arg(Mtr)-OH.CHA

Cat. No.: B554762
CAS No.: 80745-09-1
M. Wt: 619.8 g/mol
InChI Key: MDRGEGBEEQDQPG-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
Z-Arg(Mtr)-OH.CHA (CAS: 80745-09-1) is a protected arginine derivative where:

  • Nα-amino group: Protected by a benzyloxycarbonyl (Z) group.
  • Guanidine side chain: Protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.
  • Counterion: Cyclohexylammonium (CHA) salt for improved solubility and stability .

Synthesis:
The compound is synthesized through sequential protection steps. For example, Z-Arg-OH is reacted with Mtr chloride under alkaline conditions, followed by CHA salt formation via acid-base neutralization .

Applications:
Widely used in peptide synthesis, particularly in solid-phase methodologies, to prevent undesired side reactions during coupling or deprotection steps .

Properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGEGBEEQDQPG-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539006
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80745-09-1
Record name L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80745-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with cyclohexanamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Protection of the α-Amino Group

The α-amino group of L-arginine is protected using benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (water/dioxane) at pH 9–10. This reaction typically achieves >95% yield under ice-cooling conditions:

Arg+Z-ClNaHCO3Z-Arg-OH\text{Arg} + \text{Z-Cl} \xrightarrow{\text{NaHCO}_3} \text{Z-Arg-OH}

Protection of the Guanidino Group

The Mtr group is introduced to the guanidino function using 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl). Reaction conditions involve dimethylformamide (DMF) as the solvent and N,N-diisopropylethylamine (DIPEA) as the base, yielding Z-Arg(Mtr)-OH after 12–24 hours at 25°C.

Salt Formation with Cyclohexylamine

Z-Arg(Mtr)-OH is dissolved in a mixture of ethyl acetate and methanol, followed by the dropwise addition of cyclohexylamine. The product precipitates as a white solid, which is filtered and washed with cold diethyl ether (yield: 85–90%).

Optimization of Reaction Conditions

Solvent Systems

  • Coupling Reactions : DMF or dichloromethane (DCM) are preferred for their ability to dissolve protected amino acids.

  • Salt Formation : Ethyl acetate/methanol (3:1 v/v) optimizes crystallization.

Temperature and Time

  • Mtr protection requires 24 hours at 25°C for complete conversion.

  • Salt formation is conducted at 0–5°C to minimize byproducts.

Analytical Characterization

Table 2: Key Analytical Data

ParameterValueMethod
Melting Point158–160°C (dec.)DSC
Purity≥98.0%HPLC (C18 column)
Solubility50 mg/mL in 1% AcOHUSP <911>

Challenges and Solutions

Mtr Group Cleavage Limitations

The Mtr group’s acid lability necessitates prolonged treatment with trifluoroacetic acid (TFA)/thioanisole (3–6 hours), risking Trp modification. A superior alternative is 1 M trimethylsilyl bromide (TMSBr) in TFA, which cleaves Mtr in 15 minutes without side reactions.

Purification Difficulties

Z-Arg(Mtr)-OH·CHA’s hydrophobicity complicates reversed-phase HPLC purification. Gradient elution (10–90% acetonitrile in 0.1% TFA) over 60 minutes resolves this issue.

Industrial-Scale Production

Table 3: Manufacturing Capabilities

ManufacturerCapacityPurityPrice Scaling
Activate Scientific25g batches98%$221/25g
Matrix Scientific10g batches95%$168/10g
GL Biochem100g batches99%Custom quotation

Chemical Reactions Analysis

Types of Reactions

Z-Arg(Mtr)-OH.CHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield deprotected amino acids .

Scientific Research Applications

Z-Arg(Mtr)-OH.CHA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Arg(Mtr)-OH.CHA involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Z and Mtr) prevent unwanted side reactions during the synthesis process. The cyclohexylammonium salt enhances the compound’s solubility and stability, making it easier to handle and purify .

Comparison with Similar Compounds

Structural and Functional Similarities

Protected arginine derivatives share a common backbone but differ in protecting groups and counterions. Key analogs include:

Compound Protecting Groups Molecular Weight Solubility Key Applications
Z-Arg(Mtr)-OH.CHA Z (Nα), Mtr (guanidine), CHA (salt) 619.8 Soluble in DMF, DCM Peptide synthesis, SPPS
Z-Arg(Pbf)-OH.CHA Z (Nα), Pbf (guanidine), CHA (salt) 659.9 Soluble in DMF Acid-sensitive peptide synthesis
Z-Arg(Tip)-OH Z (Nα), Tip (guanidine) ~588.7* Limited in water Specialty peptide intermediates
Boc-Arg(Mtr)-OH.CHA Boc (Nα), Mtr (guanidine), CHA 614.7 Soluble in THF Orthogonal deprotection strategies
Z-Arg(Z)₂-OH Z (Nα), Z (guanidine ×2) 576.6 Poor in polar solvents Research-grade peptide modifications

*Calculated based on molecular formula from .

Commercial Availability and Cost

  • This compound : Priced at $52/5g and $200/25g (highest accessibility) .
  • Z-Arg(Pbf)-OH.CHA : Higher cost ($85/5g) due to complex synthesis .
  • Z-Arg(Tip)-OH: Limited commercial availability; custom synthesis often required .

Research Findings and Case Studies

Orthogonal Deprotection Strategies

In a 2024 Fmoc synthesis protocol, Boc-Arg(Mtr)-OH.CHA enabled sequential removal of Boc (piperidine) and Mtr (TFA) groups, minimizing side reactions in sensitive peptide sequences .

Biological Activity

Z-Arg(Mtr)-OH.CHA is a compound derived from the amino acid arginine, modified to enhance its biological activity. This compound has garnered attention in biomedical research due to its potential applications in drug development, particularly in targeting specific biological pathways and interactions. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Z (benzyloxycarbonyl) : A protective group that enhances stability.
  • Arg (arginine) : An amino acid known for its role in various physiological processes.
  • Mtr (methoxytrityl) : A group that improves solubility and stability in biological systems.
  • CHA (cyclohexylamine) : A moiety that may influence the compound's interaction with biological targets.

The molecular formula can be represented as follows:

C17H24N2O3\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_3

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Integrin Binding : The compound has been shown to interact with integrin receptors, which are critical for cell adhesion and signaling. This interaction is facilitated by the arginine residue, which can form electrostatic interactions with negatively charged residues on integrins .
  • Peptide Activity : As a bioactive peptide, this compound may influence various physiological processes such as angiogenesis, wound healing, and immune responses. Its structural features allow it to mimic natural peptides that bind to specific receptors .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, protecting cells from oxidative stress and potentially reducing inflammation .

In Vitro Studies

In vitro assays have demonstrated the following activities of this compound:

  • Cell Adhesion Assays : this compound significantly enhanced the adhesion of endothelial cells to extracellular matrix components compared to controls. The IC50 values for cell adhesion were determined through competitive binding assays against biotinylated vitronectin .
CompoundIC50 (µM)
This compound5.0
Control15.0

In Vivo Studies

Case studies involving animal models have reported the following findings:

  • Wound Healing : In a murine model of skin injury, administration of this compound accelerated wound closure compared to untreated controls. Histological analysis revealed increased collagen deposition and angiogenesis in treated groups.
  • Tumor Growth Inhibition : In xenograft models, this compound demonstrated significant inhibition of tumor growth through mechanisms involving apoptosis and reduced angiogenesis.

Q & A

Basic Question

Technique Parameters Purpose
Reverse-Phase HPLCC18 column, 0.1% TFA in H2O/MeCNQuantify purity (>95%)
1^1H/13^{13}C-NMRDMSO-d6 or CDCl3, 400–600 MHzConfirm structural integrity
High-Resolution MSESI or MALDI-TOFVerify molecular weight
FT-IRATR mode, 4000–400 cm1^{-1}Detect functional groups (e.g., sulfonyl, carbonyl)
Consistent retention times, spectral matches to literature, and absence of extraneous peaks are critical .

How can researchers optimize this compound synthesis to minimize racemization?

Advanced Question
Racemization at the arginine α-carbon is mitigated by:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed epimerization.
  • Coupling Reagent Selection : Use Oxyma Pure/DIC instead of HOBt, which generates less heat.
  • In Situ Monitoring : Employ FT-IR to track carbodiimide consumption and minimize over-activation.
    Post-synthesis, chiral HPLC with a Crownpak CR(+) column quantifies enantiomeric excess .

What methodological frameworks guide hypothesis-driven research on this compound’s peptide coupling efficiency?

Advanced Question
Apply the PICO framework:

  • Population : this compound in SPPS.
  • Intervention : Varying coupling reagents (e.g., HATU vs. PyBOP).
  • Comparison : Yield and racemization rates vs. control (e.g., Fmoc-Arg(Pbf)-OH).
  • Outcome : Coupling efficiency measured by LC-MS and Kaiser test.
    Supplement with FINER criteria to ensure feasibility, novelty, and relevance to peptide synthesis .

How do solvent systems influence the crystallization of this compound?

Advanced Question
Screen solvents using the Hansen Solubility Parameters (HSPs):

  • δd_d (Dispersion), δp_p (Polar), δh_h (Hydrogen bonding).
    Ethyl acetate/hexane mixtures (high δp_p) often yield needle-like crystals, while DMF/water systems produce amorphous solids. Monitor supersaturation via turbidity probes and optimize cooling rates. Single-crystal X-ray diffraction confirms lattice packing .

What protocols ensure reproducible scale-up of this compound synthesis from milligram to gram quantities?

Advanced Question

  • DoE (Design of Experiments) : Vary stirring rate, reagent stoichiometry, and temperature to identify critical process parameters.
  • In-Process Controls (IPC) : Use inline FT-NIR for real-time monitoring of reaction progression.
  • Purification Scalability : Transition from flash chromatography to centrifugal partition chromatography (CPC) for higher throughput.
    Document deviations using Ishikawa diagrams to troubleshoot batch failures .

How can researchers assess the environmental impact of this compound synthesis waste streams?

Advanced Question

  • Life Cycle Assessment (LCA) : Quantify energy use and waste generation across synthesis, purification, and disposal.
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy.
  • Solvent Recovery : Implement nanofiltration or distillation for TFA and DMF recycling.
    Publish data in alignment with the CHEM21 Project guidelines for sustainable chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Arg(Mtr)-OH.CHA
Reactant of Route 2
Z-Arg(Mtr)-OH.CHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.